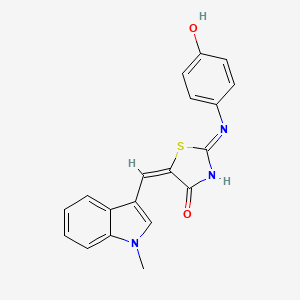

(2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one

Description

Historical Development of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives emerged as a focus of medicinal chemistry research in the mid-20th century, with early studies identifying their antimicrobial and anti-inflammatory properties. The foundational work of Foroughifar et al. in 2003 established solvent-free synthetic routes using Bi(SCH₂COOH)₃ catalysts, achieving yields up to 70% under mild conditions. Subsequent decades saw systematic exploration of substitution patterns, particularly at the 2-, 3-, and 5-positions of the thiazolidinone ring. For instance, Kaboudin’s 2008 four-component condensation-cyclization method enabled the incorporation of diverse aryl and heteroaryl groups, expanding the structural diversity of these compounds. The 2010s marked a turning point with the development of green synthesis protocols, such as Angapelly’s ultrasonic irradiation-assisted method using vanadyl sulfate catalysts, which reduced reaction times from hours to minutes while maintaining yields above 80%.

Key milestones in thiazolidinone drug development include the 2017 discovery by Ansari et al. of pyridine-thiazolidinone hybrids exhibiting nanomolar inhibition (IC₅₀ = 12.4 ± 1.39 µM) against HepG2 liver cancer cells through carbonic anhydrase IX targeting. These advances established thiazolidin-4-ones as privileged scaffolds capable of interacting with multiple biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Significance of Indole and Hydroxyphenyl Moieties in Medicinal Chemistry

The 1-methylindole moiety in the target compound contributes critical pharmacokinetic and pharmacodynamic properties. Indole derivatives exhibit inherent DNA intercalation capacity due to their planar aromatic structure, while the N-methyl group enhances metabolic stability by reducing oxidative deamination. Molecular dynamics simulations of similar compounds reveal that indole’s hydrophobic surface area (≈180 Ų) facilitates penetration through lipid bilayers, improving cellular uptake.

Properties

IUPAC Name |

(5E)-2-(4-hydroxyphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-22-11-12(15-4-2-3-5-16(15)22)10-17-18(24)21-19(25-17)20-13-6-8-14(23)9-7-13/h2-11,23H,1H3,(H,20,21,24)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCQHOIRFFMKKA-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazolidinone core with specific substituents that influence its biological activity. Its structure can be represented as follows:

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. For instance, derivatives of thiazolidinones have been reported to inhibit tumor growth in vivo and in vitro by targeting specific enzymes involved in cancer progression .

Case Study:

A recent study evaluated the anticancer efficacy of several thiazolidinone derivatives, including those structurally related to our compound. The results demonstrated that these compounds inhibited cell proliferation in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antidiabetic Activity

Thiazolidinones are recognized for their role as insulin sensitizers. The compound under review may exhibit similar properties by enhancing glucose uptake and improving insulin sensitivity. In animal models of type 2 diabetes, thiazolidinone derivatives have been shown to reduce hyperglycemia and improve lipid profiles .

Table 1: Summary of Antidiabetic Effects

| Compound | Effect on Glucose Uptake | IC50 (µM) | Model Used |

|---|---|---|---|

| Compound A | Enhanced | 15 | Rat Diaphragm |

| Compound B | Reduced Hyperglycemia | 20 | Diabetic Mice |

| (2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has also been explored extensively. The compound may exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. Studies have reported that modifications at specific positions on the thiazolidinone ring can enhance antimicrobial efficacy .

Case Study:

In vitro tests showed that certain thiazolidinone derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their chemical structure. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in pharmacological effects:

- Substituents on the Aromatic Ring: Electron-withdrawing groups generally enhance activity.

- Alkyl Groups: The presence of methyl or ethyl groups can improve lipophilicity and cellular uptake.

- Functional Groups: Hydroxyl or amino groups can increase hydrogen bonding interactions with biological targets.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines:

- Case Study : A series of thiazolidinone derivatives were synthesized and evaluated for their cytotoxic effects on K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The results indicated that several derivatives exhibited IC50 values ranging from 8.5 µM to 14.9 µM, significantly outperforming standard chemotherapeutics like cisplatin .

Antimicrobial Properties

Thiazolidinones have also been investigated for their antimicrobial properties. The structure of (2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one suggests potential efficacy against various pathogens.

- Case Study : A study on related thiazolidinone compounds showed promising results against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values as low as 0.05 µg/ml .

Anticonvulsant Activity

The anticonvulsant properties of thiazolidinones have been explored extensively. The synthesis of novel indole-appended thiazolidinones has shown promising results in animal models.

- Case Study : In vivo studies demonstrated that certain indole-thiazolidinone derivatives provided significant protection against seizures in the maximal electroshock (MES) model at doses as low as 100 mg/kg .

Immunomodulatory Effects

Thiazolidinones are being studied for their immunomodulatory effects, particularly in enhancing immune responses.

- Case Study : Novel C-pseudonucleosides bearing thiazolidinone structures were synthesized and evaluated for their effects on T cell activation and cytokine secretion, showing potential as immunostimulating agents .

Summary of Synthesis Techniques

| Method | Description |

|---|---|

| Microwave-Assisted | Utilizes microwave irradiation to accelerate reactions and improve yields. |

| Ultrasound-Assisted | Employs ultrasound waves to facilitate reaction kinetics in a solvent medium. |

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features:

Key Observations:

- Hydrogen-Bonding Capacity: The target compound’s 4-hydroxyphenyl group enables stronger intermolecular interactions compared to non-polar substituents (e.g., methyl or methoxy groups) .

- Lipophilicity : The 1-methylindole group enhances membrane permeability relative to benzylidene or azulene derivatives .

- Biological Activity : Thiadiazole-containing analogs (e.g., compound 4o) exhibit potent AChE inhibition, suggesting that the target compound’s indole and hydroxyphenyl groups may offer complementary mechanisms .

AChE Inhibition:

- Compound 4o (pIC50: 1.30 ± 0.007) and 4i (pIC50: 1.22 ± 0.002) in demonstrate that electron-withdrawing groups (e.g., thiadiazole) enhance AChE binding . The target compound’s hydroxyphenyl group may mimic this effect via H-bonding with catalytic sites.

Anticancer Activity:

- The target compound’s 1-methylindole substituent could improve tumor selectivity.

Solubility vs. Activity Trade-offs:

- Bulky substituents (e.g., 2,4-dimethoxybenzylidene in ) may reduce solubility but enhance target affinity . The target compound balances this with a polar hydroxyphenyl group.

Structural and Spectroscopic Analysis

- Planarity : Derivatives like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-thiazolidin-4-one exhibit planar heterocyclic cores, facilitating π-stacking . The target compound’s (2Z,5E) configuration may introduce steric hindrance, altering binding modes.

- Spectroscopy : NMR and IR data (e.g., ) confirm substituent effects on electronic environments. The target’s indole moiety would show distinct aromatic signals in 1H-NMR .

Q & A

Q. What are the standard synthetic routes for (2Z,5E)-configured thiazolidin-4-one derivatives, and how are reaction conditions optimized?

The synthesis typically involves Knoevenagel condensation of thiazolidinone precursors with aromatic aldehydes under acidic or catalytic conditions. For example, microwave-assisted synthesis reduces reaction time (3 minutes vs. 7 hours conventionally) and improves yields (81% vs. 69%) by enhancing reaction efficiency . Ethanol or methanol under reflux with catalysts like piperidine is standard, as seen in similar thiazolidinone syntheses . Monitoring via TLC (petroleum ether:ethyl acetate, 60:40) ensures reaction completion .

Q. How is the thiazolidin-4-one core structurally characterized, and what spectroscopic techniques are essential?

Key techniques include:

- IR spectroscopy : C=O (1700–1720 cm⁻¹) and C=N (1646–1691 cm⁻¹) stretches confirm ring formation .

- NMR : Methine proton signals (e.g., singlet at 7.87 ppm in ¹H-NMR) and carbon shifts (e.g., 166.5 ppm for C=O in ¹³C-NMR) validate stereochemistry .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 435 [M⁺]) confirm molecular weight .

Q. What solvents and catalysts are optimal for cyclization reactions in thiazolidinone synthesis?

Ethanol or methanol under reflux with catalytic piperidine or acetic acid is widely used. For example, DMF-acetic acid mixtures facilitate cyclization in 2-hour refluxes . Microwave irradiation in polar solvents (e.g., DMF) further accelerates reactions .

Advanced Research Questions

Q. How can configurational isomers (2Z,5E vs. 2E,5Z) be resolved experimentally and computationally?

- NMR analysis : Restricted rotation around C=N and C=C bonds generates distinct signals for Z/E isomers. For example, dual N–H and aromatic proton signals in ¹H-NMR indicate equilibrium between imino tautomers .

- DFT calculations : Optimized geometries and chemical shift predictions (e.g., using Gaussian software) align with experimental NMR data to assign configurations .

- X-ray crystallography : SHELXL refinement of crystal structures provides unambiguous stereochemical assignments .

Q. What strategies address contradictions between spectroscopic data and computational models?

- Multi-technique validation : Cross-verify NMR/IR data with XRD structures (e.g., using WinGX/ORTEP for crystallographic visualization) .

- Solvent effects : Simulate NMR shifts in explicit solvent models (e.g., DMSO-d₆) to account for environmental influences .

- Dynamic effects : Use variable-temperature NMR to assess tautomeric equilibria impacting spectral discrepancies .

Q. How are biological activities (e.g., acetylcholinesterase inhibition) evaluated methodologically?

- Ellman’s assay : Measure AChE inhibition spectrophotometrically at 412 nm using donepezil as a positive control. IC₅₀ values (e.g., 1.30±0.007 mM for compound 4o) quantify potency .

- Molecular docking : AutoDock/Vina predicts binding modes to active sites (e.g., AChE’s catalytic triad), guiding structure-activity relationships .

Q. What advanced synthetic modifications enhance pharmacological activity?

- Hybridization : Attach pyrazole or indole moieties via Knoevenagel condensation to improve binding (e.g., 85% yield for 5a–g hybrids) .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro-furan in A10) to boost antimycobacterial activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.